

4-(1H-Imidazol-1-yl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1H-Imidazol-1-yl)benzoic acid

Cat. No.: B108130

[Get Quote](#)

An In-depth Technical Guide to 4-(1H-Imidazol-1-yl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(1H-Imidazol-1-yl)benzoic acid**, a versatile bifunctional organic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical properties, validated synthetic protocols, key applications, and safety information, grounded in authoritative references.

Molecular Overview and Significance

4-(1H-Imidazol-1-yl)benzoic acid (IBA) is a heterocyclic compound distinguished by a rigid backbone connecting a carboxylic acid group and an imidazole ring. This unique architecture imparts a dual chemical nature: the acidic carboxyl group and the basic, coordinative imidazole moiety.^[1] This duality makes IBA a highly valuable building block, particularly as a linker in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and as a foundational intermediate for active pharmaceutical ingredients (APIs).^{[1][2]} Its structure allows for the systematic design of materials with tunable porosity and serves as a scaffold for creating complex, biologically active molecules.^{[3][4]}

Caption: Chemical structure of 4-(1H-Imidazol-1-yl)benzoic acid.

Physicochemical and Structural Properties

The physical and chemical characteristics of IBA are summarized below. These properties are fundamental to its handling, reactivity, and application in various synthetic contexts.

Property	Value	Source(s)
CAS Number	17616-04-5	[5]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[6]
Molecular Weight	188.18 g/mol	[6]
Appearance	White to off-white powder/crystal	[7]
Melting Point	>300 °C (decomposes)	[5]
Boiling Point	403.6 ± 28.0 °C (Predicted)	[7]
pKa	3.65 ± 0.10 (Predicted)	[7]
Storage	Sealed in dry, Room Temperature	[7]
Crystal Structure	Monoclinic, Space Group P _c	[8]
Dihedral Angle	14.5 (1)° (between imidazole and benzene rings)	[6][8]

Spectroscopic Profile (Representative)

Disclaimer: Experimental spectra were not available in the cited literature. The following data are representative values predicted from the chemical structure and established spectroscopic principles. Experimental verification is recommended.

¹H NMR (400 MHz, DMSO-d₆):

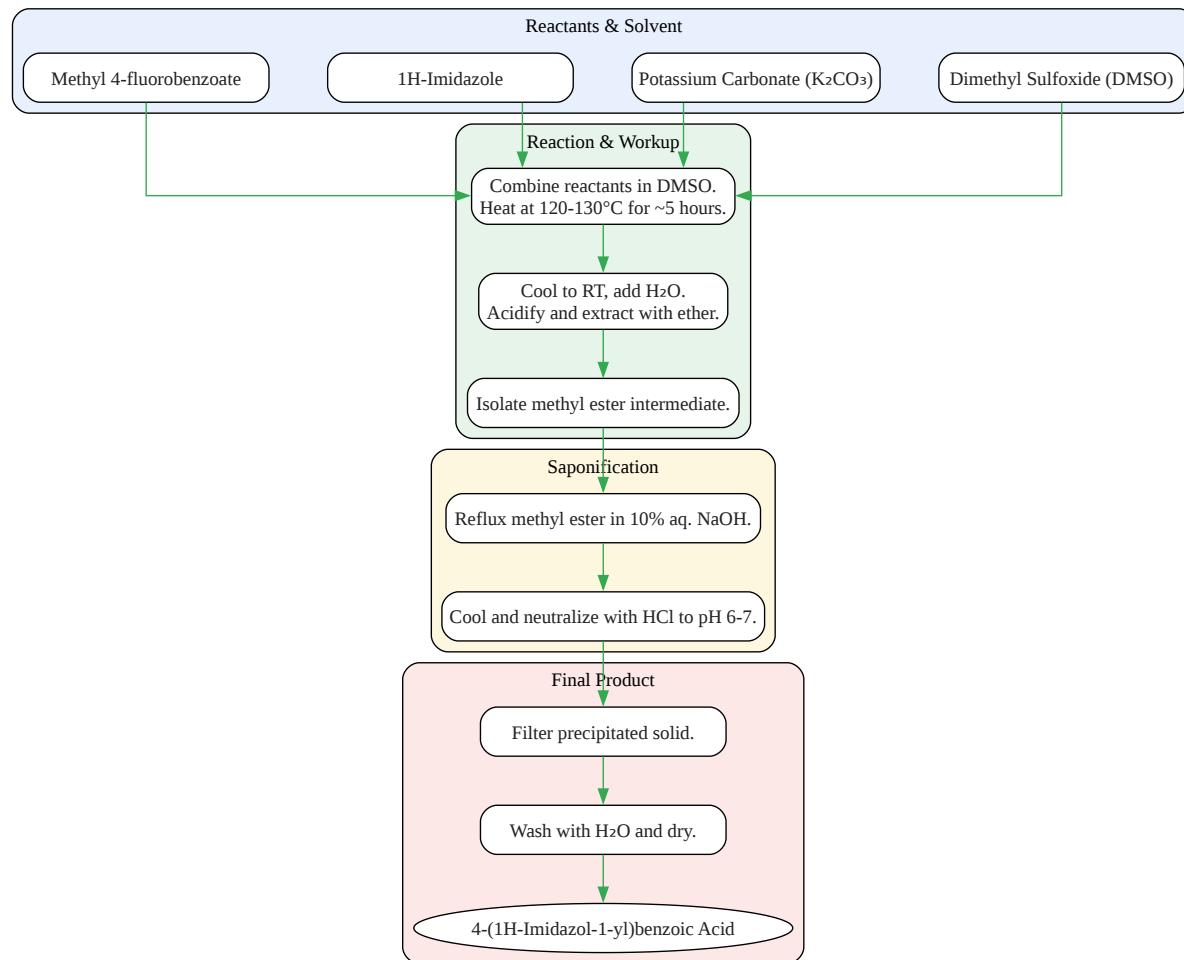
- δ > 12.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (-COOH).
- δ ≈ 8.3-8.5 ppm (s, 1H): Singlet for the C2 proton of the imidazole ring (N-CH-N).

- $\delta \approx 8.1\text{-}8.2$ ppm (d, $J \approx 8.8$ Hz, 2H): Doublet for the two aromatic protons ortho to the carboxylic acid group.
- $\delta \approx 7.8\text{-}8.0$ ppm (d, $J \approx 8.8$ Hz, 2H): Doublet for the two aromatic protons ortho to the imidazole group.
- $\delta \approx 7.6\text{-}7.7$ ppm (s, 1H): Singlet for the C5 proton of the imidazole ring.
- $\delta \approx 7.1\text{-}7.2$ ppm (s, 1H): Singlet for the C4 proton of the imidazole ring.

^{13}C NMR (100 MHz, DMSO-d₆):

- $\delta \approx 167$ ppm: Carboxylic acid carbon (-COOH).
- $\delta \approx 140\text{-}145$ ppm: Aromatic quaternary carbons.
- $\delta \approx 131$ ppm: Aromatic carbons ortho to the carboxylic acid.
- $\delta \approx 120\text{-}125$ ppm: Imidazole and remaining aromatic carbons.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):


- 3300-2500 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.
- ~ 1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
- 1610, 1550, 1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and imidazole rings.
- ~ 1300 cm⁻¹: C-N stretching.

Mass Spectrometry (EI):

- m/z 188 (M⁺): Molecular ion peak.
- m/z 143: Fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da).
- m/z 121: Further fragmentation.

Synthesis and Purification

The most common and reliable synthesis of **4-(1H-Imidazol-1-yl)benzoic acid** involves a nucleophilic aromatic substitution reaction between a 4-halobenzoic acid derivative and imidazole. The following protocol is a robust, lab-scale procedure adapted from established literature.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(1H-Imidazol-1-yl)benzoic acid**.

Experimental Protocol: Synthesis of **4-(1H-Imidazol-1-yl)benzoic acid**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82 g, 12 mmol), and anhydrous potassium carbonate (1.40 g, 10 mmol) in 7 mL of dimethyl sulfoxide (DMSO).^[9]
- Nucleophilic Substitution: Heat the reaction mixture with vigorous stirring at 120-130 °C for 5 hours. The causality here is that the thermal energy overcomes the activation barrier for the nucleophilic attack of the imidazole nitrogen on the electron-deficient aromatic ring, facilitated by the fluoride leaving group and the basic catalyst.
- Intermediate Isolation: Cool the mixture to room temperature. Pour the reaction mixture into cold water, acidify with HCl, and extract with diethyl ether to remove unreacted starting material. Adjust the pH of the aqueous layer to ~8 with sodium carbonate. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield methyl 4-(1H-imidazol-1-yl)benzoate as a crude solid.
- Saponification: Transfer the crude methyl ester (e.g., 0.61 g, 3 mmol) to a new flask and add 5 mL of 10% aqueous sodium hydroxide.^[9]
- Hydrolysis: Reflux the mixture for 5-10 minutes to hydrolyze the ester to the corresponding carboxylate salt.
- Precipitation and Purification: Cool the solution in an ice bath. Carefully neutralize the mixture to a pH of 6-7 by the dropwise addition of hydrochloric acid. The target compound, being poorly soluble at its isoelectric point, will precipitate out of the solution.
- Final Product Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts, and then dry under vacuum to yield pure **4-(1H-Imidazol-1-yl)benzoic acid**.

Chemical Reactivity & Key Applications

The power of IBA lies in its bifunctional nature, making it a premier choice as an organic linker for the construction of Metal-Organic Frameworks (MOFs).

Role as a Bifunctional MOF Linker: The carboxylate group (-COOH) provides a robust, negatively charged binding site that readily coordinates with metal ions (e.g., Zn^{2+} , Cd^{2+} , Cu^{2+}) to form stable secondary building units (SBUs). Simultaneously, the lone pair on the N3 nitrogen of the imidazole ring acts as a second, distinct coordination site. This "one-two punch" allows IBA to bridge metal centers in multiple directions, leading to the formation of stable, porous, and crystalline three-dimensional networks.^{[1][4]} The rigidity of the phenyl-imidazole backbone ensures that the resulting pores are well-defined and predictable.

Caption: IBA as a bifunctional linker coordinating with metal (M) centers.

Protocol: Representative Solvothermal Synthesis of a Cd(II)-IBA MOF

This protocol is adapted from the synthesis of a luminescent Cd(II)-based MOF and illustrates the use of IBA as a primary linker.

- **Reagent Preparation:** In a 15 mL glass vial, dissolve **4-(1H-imidazol-1-yl)benzoic acid** (37.2 mg, 0.19 mmol) and a co-linker such as 4,4'-bipyridine (31.3 mg, 0.2 mmol) in 7 mL of N,N-dimethylformamide (DMF).
- **Metal Salt Addition:** To this solution, add Cadmium(II) nitrate tetrahydrate ($Cd(NO_3)_2 \cdot 4H_2O$) (48.4 mg, 0.156 mmol).
- **Solvothermal Reaction:** Securely seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 48 hours. During this process, the components self-assemble into a crystalline framework driven by the formation of coordinate bonds.
- **Product Isolation:** After 48 hours, cool the oven slowly to room temperature. Colorless, rectangular crystals of the MOF product should be visible.
- **Purification:** Isolate the crystals by decanting the mother liquor. Wash them several times with fresh DMF to remove any unreacted starting materials. The product can then be dried for further characterization.

Safety and Handling

4-(1H-Imidazol-1-yl)benzoic acid requires careful handling in a laboratory setting. The primary hazards are related to irritation.

- Hazard Identification:
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.
- Handling Precautions:
 - Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.
 - Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
 - Avoid dust formation. Use appropriate techniques for weighing and transferring the solid.
 - Wash hands thoroughly after handling.
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
 - Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, consult a physician.
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KR101323448B1 - 8-substituted isoquinoline derivative and use thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Devising Mixed-Ligand Based Robust Cd(II)-Framework From Bi-Functional Ligand for Fast Responsive Luminescent Detection of Fe³⁺ and Cr(VI) Oxo-Anions in Water With High Selectivity and Recyclability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-(1H-Imidazol-1-yl)benzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108130#4-1h-imidazol-1-yl-benzoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com